molecular formula C15H19N5O3S B2611317 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2097896-18-7

1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2611317
CAS No.: 2097896-18-7
M. Wt: 349.41
InChI Key: XGVHHKKOXSVQLR-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure comprising two key heterocyclic systems: a 1,2-dimethylimidazole core and a 5-(2-oxopyrrolidin-1-yl)pyridine moiety, linked by a methylene-bridged sulfonamide group. The imidazole scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, while the sulfonamide functional group is a classic moiety in many therapeutic agents, including antibiotics and enzyme inhibitors . The presence of the pyrrolidinone (2-oxopyrrolidin-1-yl) group attached to the pyridine ring further enhances the molecule's potential for interaction with various enzymatic targets, particularly those in the central nervous system. This unique combination of structural features makes it a valuable chemical tool for probing biological pathways. While specific published research on this exact molecule is limited, its structure suggests potential applications as a key intermediate in organic synthesis or as a candidate for high-throughput screening against novel biological targets. Researchers can utilize this compound in the development of enzyme inhibition assays, receptor binding studies, and structure-activity relationship (SAR) investigations to explore new therapeutic areas. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,2-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-8-12-6-13(9-16-7-12)20-5-3-4-15(20)21/h6-7,9-10,17H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVHHKKOXSVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1,2-Dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2097896-18-7
  • Molecular Formula : C15H19N5O3S
  • Molecular Weight : 349.4081 g/mol
  • SMILES Notation : O=C1CCCN1c1cncc(c1)CNS(=O)(=O)c1cn(c(n1)C)C

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The imidazole and pyridine moieties contribute to its binding affinity and specificity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

This table illustrates the antimicrobial efficacy of related compounds, indicating that derivatives can possess varying degrees of activity against common pathogens .

Anti-inflammatory and Antitumor Activity

Imidazole-containing compounds have also been explored for their anti-inflammatory and antitumor properties. Studies have demonstrated that these compounds can inhibit pathways associated with inflammation and tumor growth, making them candidates for cancer therapy.

Study on Antitumor Activity

A study focused on a series of imidazole derivatives revealed that certain compounds exhibited potent antitumor effects in vitro. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cell lines.

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of imidazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like epilepsy and Alzheimer's disease .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicated that certain concentrations of the compound did not exhibit significant toxicity, suggesting a favorable safety margin for further development .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds structurally similar to 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide exhibit antimicrobial properties. For example, derivatives with pyridine and sulfonamide groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.

Antifungal Activity

Similar compounds have been evaluated for antifungal activity against strains such as Candida albicans. Studies suggest that modifications in the structure can enhance antifungal efficacy, potentially making this compound a candidate for further investigation in antifungal therapies .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, compounds derived from the pyridine-sulfonamide scaffold have been synthesized through multi-step reactions and assessed for their antifungal properties . The most active derivatives demonstrated minimum inhibitory concentrations (MIC) lower than traditional antifungal agents like fluconazole.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Structure Key Substituents Functional Groups Pharmacological Notes
1,2-Dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide Imidazole - 1,2-Dimethyl
- Sulfonamide-linked pyridin-3-ylmethyl group with 2-oxopyrrolidin
Sulfonamide, lactam Hypothesized antimicrobial/kinase inhibition
Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate () Benzimidazole - 4-Fluorophenyl-pyridine
- 3-(2-oxopyrrolidin-1-yl)propyl chain
Ester, lactam Crystal structure with π-π stacking and hydrogen bonding
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () 5-Oxo-imidazole - Arylidene
- Phenyl-pyrazole
Oxo, phenyl Antimicrobial activity reported

Structural and Functional Analysis

Core Heterocycle Differences

  • Imidazole vs. Benzimidazole: The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole derivatives (e.g., ).
  • Sulfonamide vs.

Substituent Effects

  • 2-Oxopyrrolidin Positioning : In the target compound, the 2-oxopyrrolidin group is directly attached to the pyridine ring, whereas ’s analogue links it via a propyl chain. This shorter linkage may reduce conformational flexibility, favoring specific binding interactions.

Pharmacological Implications

  • Antimicrobial Potential: highlights 5-oxo-imidazole derivatives with antimicrobial activity. The target compound’s sulfonamide group—a hallmark of sulfa drugs—supports this hypothesis, though direct evidence is lacking .
  • Crystallographic Behavior : ’s benzimidazole derivative forms stable crystals via O–H⋯O/N hydrogen bonds and π-π interactions. The target compound’s sulfonamide may similarly stabilize crystal packing, but the absence of a fused benzene ring could reduce π-π stacking efficiency .

Q & A

Basic: What synthetic routes and characterization methods are recommended for this compound?

Answer:

  • Synthesis : A common approach involves coupling sulfonamide intermediates with substituted pyridine derivatives. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution reactions, as seen in analogous sulfonamide syntheses .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm regiochemistry and purity (e.g., δ 11.55 ppm for sulfonamide protons in DMSO-d₆) and LCMS/HPLC (≥98% purity thresholds) for quantitative analysis .

Basic: How can researchers assess the biological activity of this compound?

Answer:

  • In vitro assays : Screen for target binding (e.g., enzyme inhibition via fluorescence polarization or SPR) and cellular activity (e.g., cytotoxicity in cancer cell lines). Reference compound 41 in used similar protocols, with ESIMS and bioactivity correlation .
  • Dose-response studies : Optimize concentrations using IC₅₀/EC₅₀ calculations, ensuring replicates to address biological variability.

Advanced: How can experimental design optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reaction time, temperature, stoichiometry). highlights reduced trial-and-error via Taguchi or response surface methodologies, minimizing experiments while maximizing data .
  • Process control : Monitor intermediates via in-line FTIR or HPLC to adjust conditions dynamically, improving reproducibility .

Advanced: How should researchers resolve contradictions in reported biological data?

Answer:

  • Meta-analysis : Compare datasets across studies (e.g., assay conditions, cell lines, solvent systems). For instance, discrepancies in IC₅₀ values may arise from DMSO concentration effects .
  • Orthogonal validation : Confirm activity using alternate methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Advanced: What computational tools aid in reaction design for derivatives?

Answer:

  • Quantum chemical calculations : Use DFT (e.g., Gaussian, ORCA) to predict transition states and intermediates, as done in ICReDD’s reaction path searches .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Advanced: How can stability and storage conditions be systematically evaluated?

Answer:

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC. recommends storing hygroscopic analogs at −20°C under nitrogen .
  • Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf life from high-temperature stability data .

Advanced: What strategies validate analytical methods for this compound?

Answer:

  • ICH guidelines : Establish specificity (e.g., peak purity via diode-array detection), accuracy (spike-recovery experiments), and precision (inter-day/intra-day variability ≤2%) .
  • Cross-validation : Compare results across labs or instruments, as seen in ’s LCMS/HPLC concordance .

Advanced: How to investigate the reaction mechanism of sulfonamide formation?

Answer:

  • Isotopic labeling : Use 15^{15}N or 34^{34}S isotopes to track bond formation via NMR/MS .
  • Kinetic profiling : Measure rate constants under varying conditions to distinguish between SN1/SN2 or radical-mediated pathways .

Advanced: How to address impurities in scaled-up synthesis?

Answer:

  • Impurity profiling : Identify byproducts via HRMS and NMR, then optimize purification (e.g., column chromatography vs. recrystallization) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and adjust process parameters (e.g., pH, stirring rate) to suppress impurities .

Advanced: What challenges arise in scaling up synthesis, and how to mitigate them?

Answer:

  • Heat/mass transfer : Use microreactors or flow chemistry to improve mixing and thermal control, reducing side reactions .
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and scalability .

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